molecular formula C8H16S2 B13064325 4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol

4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol

Cat. No.: B13064325
M. Wt: 176.3 g/mol
InChI Key: HWAYOXHHQLCVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol is an organic compound with the molecular formula C8H16S2. It is a thiol derivative of cyclohexane, characterized by the presence of a methylsulfanyl group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol can be achieved through various methods. One common approach involves the reaction of cyclohexanone with methylthiomethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired thiol compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Methylsulfanyl)methyl]cyclohexane-1-thiol is unique due to the presence of both a thiol and a methylsulfanyl group, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research .

Properties

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

4-(methylsulfanylmethyl)cyclohexane-1-thiol

InChI

InChI=1S/C8H16S2/c1-10-6-7-2-4-8(9)5-3-7/h7-9H,2-6H2,1H3

InChI Key

HWAYOXHHQLCVJL-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCC(CC1)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.